

Confirming the On-Target Activity of Prexasertib Dimesylate In Vivo: A Comparative Guide

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Compound of Interest

Compound Name: *Prexasertib dimesylate*

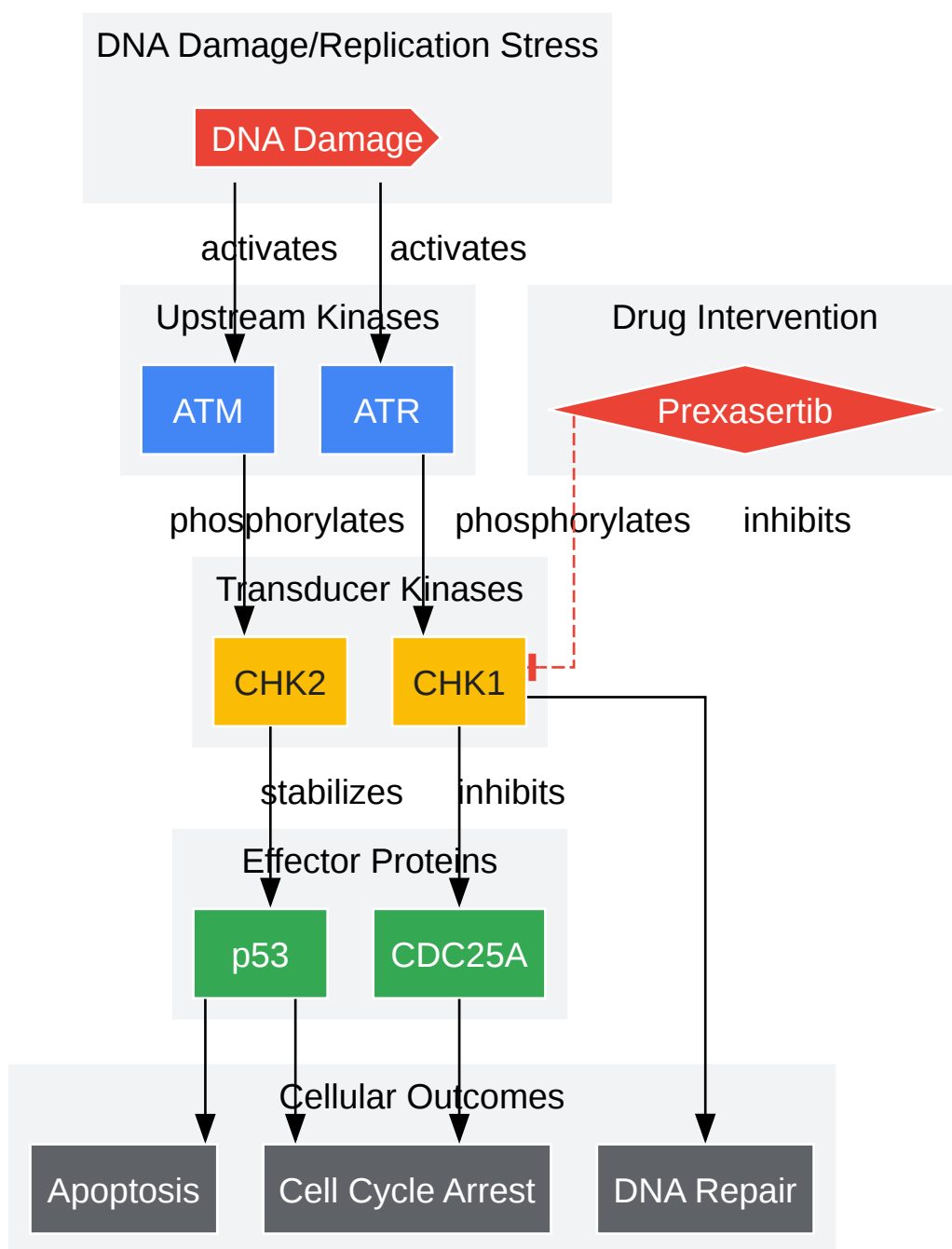
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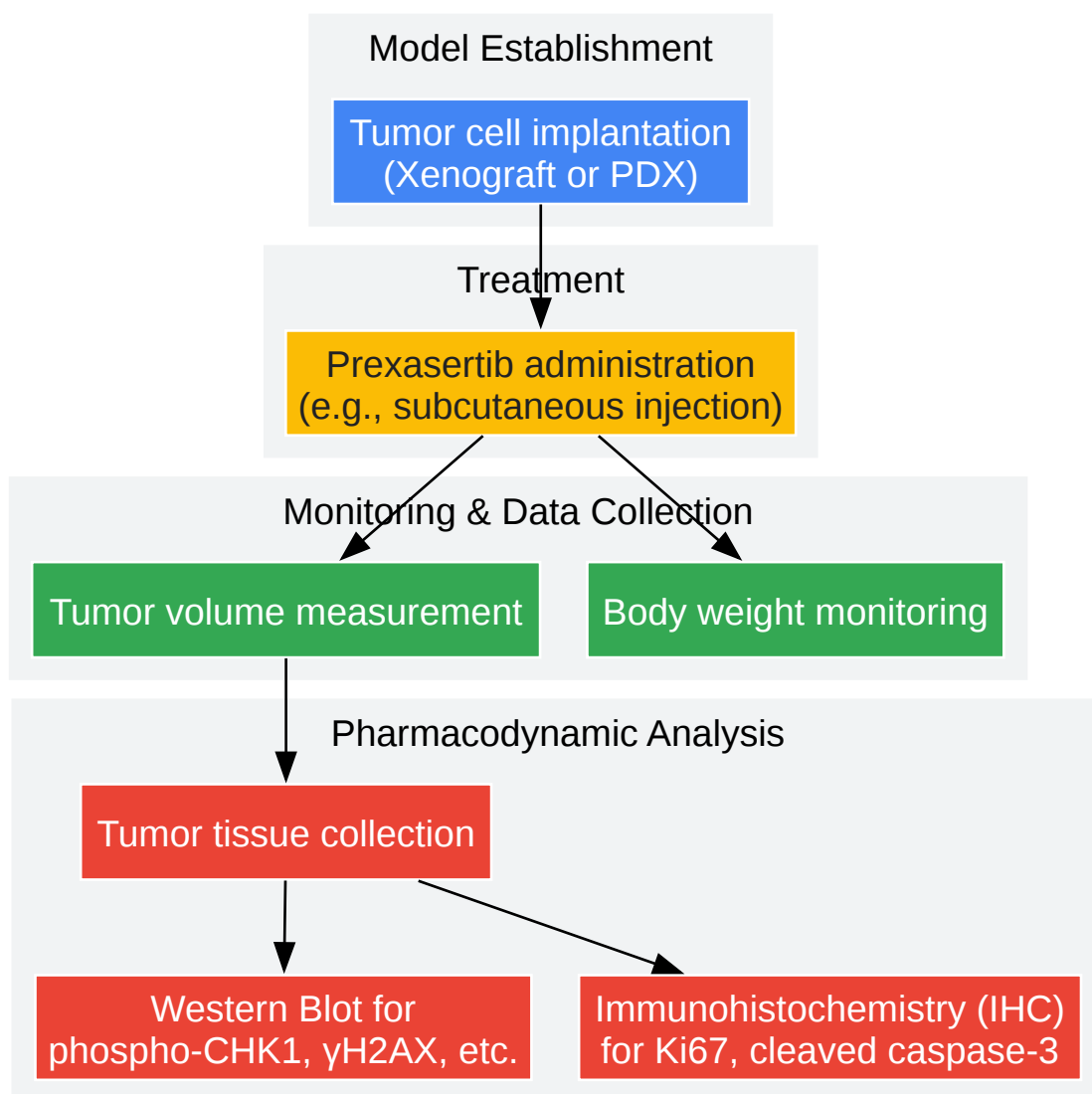
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Prexasertib dimesylate (LY2606368) is a potent, second-generation, ATP-competitive small molecule inhibitor of checkpoint kinase 1 (CHK1) and has been a subject of extensive preclinical and clinical investigation in oncology.[1][2] CHK1 is a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway, responsible for regulating cell cycle checkpoints, DNA replication, and repair.[2][3] By inhibiting CHK1, Prexasertib disrupts normal cell cycle progression and induces DNA damage, leading to a form of programmed cell death known as replication catastrophe, particularly in cancer cells with high levels of replication stress.[1][2][4] This guide provides a comparative overview of the in vivo on-target activity of Prexasertib, supported by experimental data and protocols.

CHK1's Role in the DNA Damage Response Pathway

The DDR pathway is a complex signaling network that detects and responds to DNA damage, ensuring genomic integrity. CHK1 is a key transducer kinase in this pathway, primarily activated by ATR (Ataxia Telangiectasia and Rad3-related) in response to single-stranded DNA breaks and replication stress. Once activated, CHK1 phosphorylates a multitude of downstream targets to initiate cell cycle arrest, facilitate DNA repair, and stabilize replication forks. Prexasertib's mechanism of action is to block this activity, leading to the accumulation of DNA damage and subsequent tumor cell death.





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